N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide - 1798282-12-8

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

Catalog Number: EVT-2958016
CAS Number: 1798282-12-8
Molecular Formula: C23H24N4O
Molecular Weight: 372.472
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) [, ]

    Compound Description: YD-3 is identified as the first selective non-peptide protease-activated receptor 4 (PAR4) antagonist. It serves as a lead compound for developing novel PAR4 antagonists. [] YD-3 is also investigated for its potential in inducing differentiation and potentiating the induction of differentiation by all-trans retinoic acid (ATRA) in HL-60 cells. []

2. Methyl 4-(1H-indazol-3-yl)benzoate (7) []

    Compound Description: This compound acts as a key intermediate in synthesizing N1 and N2 substituted benzyl derivatives of 3-(3-substituted phenyl)indazoles. []

3. 3-(1-Benzyl-1H-indazol-3-yl)-N-hydroxybenzamide (15a) []

    Compound Description: This compound demonstrates significant activity in differentiating HL-60 cells and enhancing their differentiation induced by ATRA. []

Properties

CAS Number

1798282-12-8

Product Name

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide

IUPAC Name

(E)-3-phenyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide

Molecular Formula

C23H24N4O

Molecular Weight

372.472

InChI

InChI=1S/C23H24N4O/c28-22(11-10-18-6-2-1-3-7-18)25-16-17-27-21-9-5-4-8-20(21)23(26-27)19-12-14-24-15-13-19/h1-3,6-7,10-15H,4-5,8-9,16-17H2,(H,25,28)/b11-10+

InChI Key

SHRLUUBNOCPBHK-ZHACJKMWSA-N

SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.